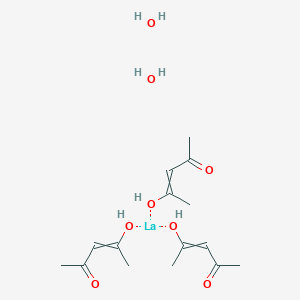

Lanthanum(III) acetylacetonate hydrate

Description

Historical Context of Rare Earth Acetylacetonates (B15086760) in Coordination Chemistry

Metal acetylacetonates are historically significant as they were among the first compounds to be recognized as what are now known as coordination compounds. researchgate.net The study of these complexes gained momentum during World War II, when they were investigated for their potential use in the separation of isotopes, particularly of uranium, due to their unexpected volatility. researchgate.net

The coordination chemistry of lanthanides, including their acetylacetonate (B107027) complexes, began to be explored in more detail in the mid-20th century. Early spectroscopic studies in the 1930s and 1940s on europium(III) complexes revealed that the intensities of their absorption bands varied in different solvents, pioneering the spectroscopic investigation of lanthanide ions in solution. alfa-chemistry.com It was discovered that certain organic ligands, like β-diketonates, could enhance the luminescence of lanthanide ions, a phenomenon that sparked considerable interest in these complexes. alfa-chemistry.com These foundational studies were crucial in understanding the coordination behavior of rare earth elements, which are characterized by their ability to form complexes with high coordination numbers due to their large ionic radii. jocpr.comnumberanalytics.com The acetylacetonate ligand, being a bidentate β-diketonate, proved to be a versatile ligand for forming stable complexes with rare earth ions.

Significance of Lanthanum(III) Complexes in Contemporary Inorganic and Materials Chemistry Research

Lanthanum(III) complexes are of considerable importance in modern inorganic and materials chemistry. novapublishers.com Due to the high Lewis acidity and variable coordination numbers of the La(III) ion, it readily binds to hard donor ligands like those containing oxygen and nitrogen atoms. novapublishers.com This property makes lanthanum complexes beneficial in a wide array of applications.

In materials science, lanthanum compounds are integral to the advancement of various technologies. sigmaaldrich.com They serve as precursors for the synthesis of a range of materials, including nanomaterials, and are used in photovoltaics, photocatalysis, and semiconductor technologies. sigmaaldrich.com For instance, lanthanum oxide, derived from lanthanum precursors, is noted for its optical clarity and thermal stability. noahchemicals.com Lanthanum acetate (B1210297) is utilized as a catalyst in the development of advanced ceramics, enhancing their mechanical properties for high-performance applications in electronics and aerospace. noahchemicals.com Furthermore, lanthanum-based materials are used in specialty glasses, with lanthanum nitrate (B79036) being a key precursor for improving optical performance and thermal resistance in glass manufacturing. noahchemicals.com

The applications of lanthanum complexes also extend to catalysis, where they are used in cracking reactions in FCC catalysts for manufacturing low-octane fuel from heavy crude oil. americanelements.com In the realm of bioinorganic chemistry, La(III) complexes have been investigated for their potential as nucleic acid and protein binding agents, chemical nucleases, and for their antiproliferative and antimicrobial properties. novapublishers.com

Table 1: Selected Applications of Lanthanum(III) Compounds

| Compound Type | Application Area | Specific Use |

|---|---|---|

| Lanthanum Oxides | Materials Science | Production of high-refractive-index optical glasses and ceramics. noahchemicals.comsamaterials.com |

| Lanthanum Carbonates | Environmental/Medical | Water purification and as a phosphate (B84403) binder in medicine. noahchemicals.com |

| Lanthanum Nitrates | Industrial Precursor | Manufacturing of specialty glasses and other lanthanum compounds. noahchemicals.com |

| Lanthanum Acetates | Catalysis/Materials | Catalyst in ceramic production and for improving corrosion resistance. sigmaaldrich.comnoahchemicals.com |

| Lanthanum Metal | Energy Storage | Component in Nickel-Metal Hydride (NiMH) batteries. noahchemicals.com |

Overview of Research Trajectories for Lanthanum(III) Acetylacetonate Hydrate (B1144303)

Lanthanum(III) acetylacetonate hydrate is a key compound in the family of lanthanum complexes, with its research trajectories primarily focused on its role as a precursor and a catalyst. guidechem.com This white, hygroscopic powder is valued for its thermal stability and its capacity to form stable complexes. guidechem.comalfachemic.com

A significant area of research involves its use as a precursor for the synthesis of other lanthanum compounds and for the production of advanced materials. guidechem.com For example, it is used in the deposition of lanthanum-containing thin films and coatings, which have applications in electronic devices and optical coatings. guidechem.com The thermal decomposition of this compound at elevated temperatures leads to the formation of lanthanum oxide films. guidechem.com It can also be used to prepare materials such as NaLaS₂ and La₂Zr₂O₇. wikipedia.org

In the field of catalysis, this compound can function either as a catalyst or a catalyst support. guidechem.com The catalytic activity is attributed to the interaction between the lanthanum ions and the reactants, which facilitates desired chemical transformations. guidechem.com Its utility as a catalyst is explored in various organic reactions.

The structural properties of this compound have also been a subject of investigation. While the anhydrous form is not well-characterized, the dihydrate, La(C₅H₇O₂)₃(H₂O)₂, has been studied using X-ray crystallography. wikipedia.org Understanding the coordination environment of the lanthanum ion in this complex is crucial for elucidating its reactivity and designing new applications.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | La(C₅H₇O₂)₃·xH₂O guidechem.com |

| Molar Mass | 436.23 g/mol (anhydrous basis) sigmaaldrich.com |

| Appearance | White to off-white powder strem.com |

| CAS Number | 64424-12-0 sigmaaldrich.com |

| Primary Applications | Precursor for thin films and coatings, catalyst, synthesis of other lanthanum compounds. guidechem.com |

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical and research aspects. The objective is to present a structured understanding of the compound, beginning with the historical development of rare earth acetylacetonates in coordination chemistry. It further seeks to contextualize the importance of this specific compound by discussing the broader significance of Lanthanum(III) complexes in contemporary inorganic and materials chemistry. The core of this review will then focus on the specific research applications and trajectories of this compound, particularly its roles as a precursor in materials synthesis and as a catalyst. By adhering strictly to these topics, this review will serve as a focused and scientifically accurate resource for researchers in the fields of inorganic, materials, and coordination chemistry.

Propriétés

Numéro CAS |

64424-12-0 |

|---|---|

Formule moléculaire |

C15H28LaO8 |

Poids moléculaire |

475.28 g/mol |

Nom IUPAC |

tris(4-hydroxypent-3-en-2-one);lanthanum;dihydrate |

InChI |

InChI=1S/3C5H8O2.La.2H2O/c3*1-4(6)3-5(2)7;;;/h3*3,6H,1-2H3;;2*1H2 |

Clé InChI |

DTGMYUJFAPMLCR-UHFFFAOYSA-N |

SMILES canonique |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

Solubilité |

not available |

Origine du produit |

United States |

Synthetic Methodologies for Lanthanum Iii Acetylacetonate Hydrate and Its Derivatives

Conventional Synthetic Routes: Optimization and Yield Enhancement Strategies

Conventional synthesis of lanthanum(III) acetylacetonate (B107027) hydrate (B1144303) typically involves the reaction of a lanthanum salt with acetylacetone (B45752) in a suitable solvent. Optimization of these methods focuses on maximizing product yield and purity by controlling factors such as pH, temperature, reactant concentration, and solvent choice.

Direct Precipitation and Solvent Evaporation Techniques

Direct precipitation is a widely employed method for the synthesis of lanthanum(III) acetylacetonate hydrate. A common approach involves the reaction of a lanthanum salt, such as lanthanum(III) chloride (LaCl₃) or lanthanum(III) nitrate (B79036) (La(NO₃)₃), with acetylacetone in an aqueous or alcoholic solution. A base, typically ammonia (B1221849) or sodium hydroxide (B78521), is added to deprotonate the acetylacetone, facilitating its coordination to the lanthanum ion.

A typical synthesis involves dissolving lanthanum(III) oxide in hydrochloric acid to form lanthanum(III) chloride. nih.gov To this solution, an aqueous solution of acetylacetone and ammonia is added, leading to the precipitation of this compound. nih.gov One of the challenges with this method is the potential for low yields and the formation of byproducts. nih.gov For instance, the premature solidification of the acetylacetone and ammonia mixture before its addition to the lanthanum salt solution can significantly reduce the yield. nih.gov Careful control of the addition rate and stirring can help to mitigate this issue. Recrystallization from solvents like hot ethanol (B145695) can be employed for purification. nih.gov

Another conventional technique is solvent evaporation. In this method, the reactants are dissolved in a suitable solvent, and the complex is crystallized by slowly evaporating the solvent. For example, colorless plate-like crystals of a lanthanum(III) acetylacetonate derivative, also containing 1H-imidazole and nitrate ligands, were obtained by the slow evaporation of a methanol (B129727) solution containing lanthanum(III) nitrate hexahydrate, acetylacetone, and 1H-imidazole. researchgate.net This method is particularly useful for obtaining high-quality single crystals for structural analysis.

Table 1: Comparison of Conventional Synthetic Techniques

| Technique | Starting Materials | Solvent | Key Parameters | Advantages | Disadvantages |

| Direct Precipitation | Lanthanum(III) chloride, Acetylacetone, Ammonia | Water/Ethanol | pH, Temperature, Reagent concentration, Stirring rate | Simple, Rapid | Potential for low yield and byproduct formation |

| Solvent Evaporation | Lanthanum(III) nitrate, Acetylacetone, Co-ligands (optional) | Methanol | Evaporation rate, Temperature | Can produce high-quality crystals | Slower process, may not be suitable for large-scale synthesis |

Solvothermal and Hydrothermal Synthetic Approaches

Solvothermal and hydrothermal methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. These techniques can promote the formation of crystalline products with controlled morphologies and sizes. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of these methods are applicable.

In a typical hydrothermal synthesis, aqueous solutions of the lanthanum precursor and acetylacetone would be heated in an autoclave. The elevated temperature and pressure can enhance the reaction kinetics and influence the crystallization process. wikipedia.org Solvothermal synthesis is a similar process but utilizes non-aqueous solvents, which can offer different solubility characteristics and lead to the formation of different product phases or morphologies. researchgate.net Metal acetylacetonates (B15086760), including those of lanthanides, are often used as precursors in solvothermal reactions to synthesize metal oxide nanoparticles. rsc.org This indicates the feasibility of using solvothermal conditions to control the formation of the initial acetylacetonate complex itself.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, solvent-free reactions, and energy-efficient processes, are being applied to the synthesis of coordination compounds like this compound.

Solvent-Free and Mechanochemical Synthesis Protocols

Solvent-free synthesis offers a significant advantage by eliminating the use of potentially hazardous organic solvents. One approach involves the direct reaction of the reactants in the absence of a solvent. For instance, a solvent-free reaction between acetylacetone and a concentrated ammonia solution has been mentioned as a potential route, though detailed outcomes for lanthanum(III) acetylacetonate were not provided. nih.gov

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is another promising green synthetic route. This technique can lead to the formation of products in the solid state, often with high yields and reduced reaction times. While a specific protocol for this compound is not detailed, the mechanochemical synthesis of related lanthanide β-diketonate complexes has been investigated. These studies highlight the potential of mechanochemistry to produce lanthanide coordination complexes directly from their chloride salts, thereby avoiding the use of bulk solvents. rsc.org

Supercritical Fluid-Assisted Synthesis

Supercritical fluids, most commonly carbon dioxide (scCO₂), offer a green alternative to conventional organic solvents. A substance in a supercritical state possesses properties of both a liquid and a gas, making it an excellent medium for chemical reactions. The synthesis of metal nanoparticles from metal-β-diketone precursors in supercritical carbon dioxide has been demonstrated, showcasing the potential of this technique for synthesizing metal complexes. wikipedia.org This method is attractive due to the non-toxic and non-flammable nature of CO₂, and the ease of product separation by simply depressurizing the system. While specific application to the synthesis of this compound is not yet widely reported, the principles suggest it as a viable and environmentally friendly future direction.

Precursor Engineering for Controlled Synthesis of Lanthanum(III) Acetylacetonate Complexes

The properties and structure of the final lanthanum(III) acetylacetonate complex can be influenced by the choice of the initial lanthanum precursor. Precursor engineering involves modifying the starting materials to gain better control over the synthesis and the final product characteristics.

One approach is the use of different lanthanum salts (e.g., chlorides, nitrates, acetates) which can affect the reaction kinetics and the nature of the hydrated species in solution. For example, using lanthanum alkoxides as precursors for the reaction with acetylacetone is a known synthetic route. iaea.org

Another strategy involves the controlled hydrolysis of lanthanide ions in the presence of ligands to form well-defined polynuclear complexes. nih.gov While this has been explored for the synthesis of lanthanide-hydroxo clusters with acetylacetonate as a co-ligand, the principle of controlled hydrolysis can be adapted to favor the formation of the desired mononuclear tris(acetylacetonate) complex by carefully controlling the pH and water content of the reaction medium. The formation of different lanthanide-containing species in solution ultimately dictates the final product, and understanding the complex formation equilibria is key to controlling the synthesis.

Scale-Up Considerations and Industrial Research Implications for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and opportunities. A thorough understanding of these factors is essential for optimizing manufacturing processes, ensuring product quality, and driving further research and development. Key considerations include reaction conditions, raw material sourcing, process control, and economic viability.

One of the primary methods for synthesizing this compound involves the reaction of a lanthanum salt, typically lanthanum(III) chloride or lanthanum(III) nitrate, with acetylacetone in the presence of a base, such as ammonia or sodium hydroxide. A common laboratory-scale approach involves dissolving high-purity lanthanum(III) oxide in hydrochloric acid to form lanthanum(III) chloride, followed by pH adjustment and reaction with an aqueous solution of ammonia and acetylacetone. While effective in a laboratory setting, direct scale-up of this method requires careful management of reaction parameters to ensure consistent product yield and purity.

Key Scale-Up Challenges:

Heat Management: The neutralization and coordination reactions are often exothermic. In large reactors, efficient heat dissipation is critical to prevent side reactions and ensure the formation of the desired crystalline hydrate. Inadequate temperature control can lead to the formation of amorphous products or undesired side-products.

Mixing and Mass Transfer: Achieving homogeneous mixing of reactants in large volumes is crucial for uniform reaction rates and to avoid localized areas of high or low pH, which can impact product quality. The viscosity of the reaction mixture can also change during the process, necessitating robust agitation systems.

Precipitation and Crystallization Control: The particle size and morphology of the final product are critical for its subsequent applications. Controlling the rate of precipitation and crystallization on an industrial scale requires careful regulation of factors such as reactant concentration, addition rates, temperature profiles, and agitation speed.

Solid-Liquid Separation and Drying: Efficiently separating the solid product from the reaction medium and subsequent drying are critical steps. The choice of filtration equipment and drying technology must be scalable and capable of handling large volumes of material without compromising product integrity. The hydrate nature of the compound means that drying conditions must be carefully controlled to obtain the desired level of hydration.

Solvent and Waste Management: The use of solvents and the generation of aqueous waste streams containing ammonium (B1175870) salts or other byproducts are significant environmental and cost considerations in large-scale production. Developing greener synthetic routes with higher atom economy and efficient waste treatment processes is a key area of industrial research.

Industrial Research Implications and Future Trends:

The challenges associated with scaling up the production of this compound are driving research into more efficient and sustainable manufacturing processes. Key areas of investigation include:

Alternative Precursors and Synthetic Routes: Research is ongoing to explore the use of alternative, more cost-effective, and environmentally benign lanthanum sources. Direct reaction of lanthanum oxide or hydroxide with acetylacetone, potentially facilitated by microwave or ultrasonic irradiation, could offer a more direct and efficient synthetic pathway, minimizing waste generation. epa.gov

Process Intensification: The development of continuous flow reactors for the synthesis of this compound could offer significant advantages over traditional batch processes. Continuous manufacturing can provide better control over reaction parameters, leading to more consistent product quality and higher throughput.

Green Chemistry Approaches: The use of aqueous solvent systems is a step towards greener synthesis. sciencemadness.org Further research into solvent-free or solid-state synthesis methods could significantly reduce the environmental footprint of the production process.

Downstream Processing and Purification: Innovations in crystallization, filtration, and drying technologies are crucial for improving the efficiency and reducing the cost of downstream processing. The development of methods to control the specific hydrate form during these stages is also an important research direction.

The industrial production of this compound is intrinsically linked to the demand for advanced materials. As a precursor for catalysts used in various chemical transformations and for the deposition of lanthanum-containing thin films in electronics and optics, the market for this compound is expected to grow. guidechem.com This growth will continue to fuel research into more efficient, cost-effective, and sustainable production methodologies, ensuring a reliable supply of this critical lanthanum compound for future technological advancements.

Interactive Data Table: Comparison of Synthetic Methodologies

| Method | Lanthanum Source | Base | Solvent | Key Considerations |

| Aqueous Precipitation | Lanthanum(III) Chloride/Nitrate | Ammonia/Sodium Hydroxide | Water | pH control is critical; potential for byproduct formation. |

| Alkoxide Route | Lanthanum(III) Alkoxide | None | Organic Solvent | Anhydrous conditions required; potentially higher cost. |

| Direct Oxide Reaction | Lanthanum(III) Oxide/Hydroxide | None | Water/Organic Solvent | Slower reaction rates; may require elevated temperatures or catalysts. epa.gov |

Advanced Spectroscopic and Crystallographic Investigations of Lanthanum Iii Acetylacetonate Hydrate

Single-Crystal X-ray Diffraction Studies on Coordination Geometry and Extended Structures

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303), these studies have elucidated the coordination environment of the lanthanum ion and the nature of the crystal packing.

Polymorphism and Solvate Structures of Lanthanum(III) Acetylacetonate

Lanthanum(III) acetylacetonate is known to exist in various hydrated forms, a phenomenon known as solvatomorphism. The most extensively studied of these is the dihydrate, with the formula [La(C₅H₇O₂)₃(H₂O)₂] nih.gov. The crystal structure of this compound was first determined in 1968 and later redetermined with higher precision in 2014 to modern standards nih.govacs.org. This redetermination provided accurate anisotropic displacement parameters for all non-hydrogen atoms, offering a more refined model of the molecular structure nih.gov.

The dihydrate crystallizes in the triclinic space group P-1 nih.gov. The coordination geometry around the central La³⁺ ion is best described as a fairly regular square antiprism, with a coordination number of eight nih.gov. The lanthanum ion is coordinated by six oxygen atoms from the three bidentate acetylacetonate (acac) ligands and two oxygen atoms from the two water molecules nih.gov. Both coordinating water molecules are situated on the same square face of the antiprism nih.gov.

In addition to the well-characterized dihydrate, other solvates have been reported. A tetrahydrate form is known to decompose upon heating, losing water molecules to form a monohydrate at 110 °C before becoming anhydrous at 150 °C. While true polymorphism (different crystal packing of the same chemical entity) of a specific hydrate has not been extensively documented, the existence of these multiple hydrate forms highlights the compound's ability to incorporate varying amounts of solvent into its crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9245 (12) |

| b (Å) | 10.6597 (15) |

| c (Å) | 11.3727 (15) |

| α (°) | 96.614 (2) |

| β (°) | 100.601 (2) |

| γ (°) | 114.325 (2) |

| Volume (ų) | 946.8 (2) |

| Z | 2 |

Supramolecular Interactions in Lanthanum(III) Acetylacetonate Hydrate Assemblies

The extended structure and crystal packing of Lanthanum(III) acetylacetonate dihydrate are dictated by supramolecular interactions, primarily hydrogen bonding. The coordinated water molecules act as hydrogen-bond donors, while the oxygen atoms of the acetylacetonate ligands serve as acceptors.

The 2014 crystallographic study unambiguously established the hydrogen-bonding pattern within the crystal lattice nih.gov. The analysis revealed that the discrete, neutral [La(C₅H₇O₂)₃(H₂O)₂] complex molecules are linked together through O—H⋯O hydrogen bonds nih.gov. These interactions form one-dimensional chains that propagate along the magritek.com crystallographic direction nih.gov. This network of hydrogen bonds is fundamental to the stability of the crystal structure, connecting the individual coordination polyhedra into an ordered, three-dimensional assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Solution Speciation

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. As the La³⁺ ion is diamagnetic, it does not cause the significant peak broadening or large paramagnetic shifts observed in NMR spectra of many other lanthanide complexes, allowing for high-resolution spectra to be obtained.

Proton and Carbon-13 NMR Chemical Shift Analysis of Acetylacetonate Ligands

In the ¹H NMR spectrum, two distinct resonances are expected for the acetylacetonate ligand. The methine proton (=CH-) typically appears as a singlet downfield, while the methyl protons (-CH₃) also appear as a sharp singlet further upfield azom.comchegg.com. The integration ratio of these peaks is characteristically 1:6, corresponding to the single methine proton and the two equivalent methyl groups on each ligand azom.com.

The ¹³C NMR spectrum is expected to show three signals corresponding to the three distinct carbon environments in the symmetric acetylacetonate ligand: the methyl carbon (-CH₃), the methine carbon (=CH-), and the carbonyl carbon (C=O).

| Nucleus | Assignment | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Methine (=CH-) | ~5.5 |

| ¹H | Methyl (-CH₃) | ~2.0 |

| ¹³C | Carbonyl (C=O) | ~190 |

| ¹³C | Methine (=CH-) | ~100 |

| ¹³C | Methyl (-CH₃) | ~25 |

2D NMR Techniques for Elucidating Intramolecular Dynamics

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming signal assignments and studying the dynamics of ligand exchange or conformational changes in solution. However, specific studies employing 2D NMR for the detailed investigation of this compound dynamics are not extensively reported in the surveyed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Bond Characterization

Vibrational spectroscopy provides critical information about the bonding within a molecule by probing its characteristic vibrational modes. For this compound, both IR and Raman spectroscopy can be used to identify the functional groups of the acetylacetonate ligand and characterize the metal-oxygen bonds.

The spectra are typically dominated by the vibrations of the acetylacetonate ligand. The most prominent bands are associated with the C=O and C=C stretching modes within the chelate ring. Upon coordination to a metal ion, the frequencies of these vibrations are shifted compared to the free ligand, indicating the formation of the metal-ligand bond. A strong band observed in the 1500–1600 cm⁻¹ region is often attributed to a combination of ν(C=C) and ν(C=O) stretching modes. Another strong band is typically found between 1500 and 1550 cm⁻¹.

The C-H stretching and bending vibrations of the methyl and methine groups are also observable. Furthermore, in the far-infrared region (typically below 500 cm⁻¹), vibrations corresponding to the La-O stretching modes can be identified. These low-frequency bands are direct probes of the coordination environment of the lanthanum ion. For the hydrate, a broad absorption band corresponding to the O-H stretching of the water molecules is also expected, typically in the 3200-3600 cm⁻¹ region.

| Approximate Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3400 | ν(O-H) of coordinated H₂O |

| ~1595 | ν(C=O) + ν(C=C) |

| ~1525 | ν(C=C) + ν(C=O) |

| ~1435 | δ_as(CH₃) |

| ~1275 | ν(C-CH₃) + δ(=CH) |

| ~930 | ν(C-CH₃) + ν(C=C) |

| ~680 | Ring deformation + ν(La-O) |

| Below 500 | ν(La-O) + other low-frequency modes |

Metal-Ligand Vibrations and Coordination Environment Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the coordination environment of the lanthanum ion by analyzing the vibrations between the metal center and the acetylacetonate (acac) ligands. The La³⁺ ion in the hydrated complex is coordinated by oxygen atoms from both the acetylacetonate anions and water molecules, resulting in a coordination number of eight journalofbabylon.com.

Key vibrational modes used to probe the coordination environment include:

La-O Stretching Vibrations (ν(La-O)): These modes are direct indicators of the bond strength between the lanthanum ion and the oxygen atoms of the acetylacetonate ligands. Stronger coordination results in higher frequency vibrations.

O-La-O Bending Vibrations (δ(O-La-O)): These vibrations involve changes in the angles of the coordination polyhedron and are sensitive to the symmetry of the metal's local environment.

Ligand-Based Vibrations: While many bands are internal to the acetylacetonate ligand (e.g., C=O and C=C stretching), their positions can be perturbed upon coordination to the lanthanum ion, providing secondary evidence of the metal-ligand interaction.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |

|---|---|---|

| ν(M-O) Stretching | 400 - 500 | Strength and nature of the metal-oxygen bond. |

| Ligand Ring Deformation + ν(M-O) | 600 - 700 | Coupled modes sensitive to chelate ring conformation. |

| δ(O-M-O) Bending | 200 - 350 | Symmetry of the coordination sphere. |

Analysis of these metal-ligand vibrations provides critical insights into the stability and structure of the chelate rings formed between the lanthanum ion and the bidentate acetylacetonate ligands.

Hydrate Water Molecule Interactions within the Crystal Lattice

In the crystal lattice, the coordinated water molecules can form hydrogen bonds with the oxygen atoms of the acetylacetonate ligands of neighboring complexes nih.gov. These interactions create a supramolecular network that connects the individual complex molecules nih.gov.

The key vibrational signatures of the hydrate water molecules are:

O-H Stretching Vibrations (ν(O-H)): In an isolated water molecule, these vibrations occur at high frequencies. However, in the hydrated complex, the formation of hydrogen bonds weakens the O-H bond, causing a characteristic shift to lower frequencies (red-shift) and significant broadening of the absorption band, typically observed in the 3200-3500 cm⁻¹ region of the IR spectrum.

H-O-H Bending (Scissoring) Vibration (δ(H-O-H)): This mode, found around 1600-1630 cm⁻¹, is also sensitive to the environment of the water molecule. Coordination to the metal ion can shift this band to a slightly higher frequency compared to free water.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |

|---|---|---|

| ν(O-H) Stretching | 3200 - 3500 | Broad band indicating hydrogen-bonded water molecules. |

| δ(H-O-H) Bending | 1600 - 1630 | Confirms the presence of molecular water within the lattice. |

The precise position and shape of these bands can be used to deduce the strength and nature of the hydrogen-bonding network within the crystal, which plays a vital role in the packing and stability of the molecular structure.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Oxidation State Analysis

High-energy spectroscopic techniques such as XAS and XPS are indispensable for directly probing the electronic structure of the lanthanum ion, confirming its oxidation state, and providing detailed information about its local coordination environment.

Lanthanum L-edge XANES and EXAFS for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) at the lanthanum L-edges (L₁, L₂, and L₃) provides element-specific information about both the electronic and geometric structure around the La atoms.

X-ray Absorption Near-Edge Structure (XANES): The La L₃-edge XANES spectrum is characterized by an intense, sharp absorption feature known as a "white line." This feature arises from the electronic transition of a core 2p₃/₂ electron to unoccupied 5d states (2p → 5d) researchgate.net. The energy, intensity, and fine structure of the white line are highly sensitive to the oxidation state and the local coordination chemistry of the lanthanum ion. For this compound, the position of this white line confirms the +3 oxidation state. Furthermore, subtle features in the XANES region can be correlated with the symmetry of the La site researchgate.netnih.gov. The La L₁-edge, corresponding to the 2s → 5d quadrupolar transition, can feature pre-edge peaks whose intensity is related to the degree of p-d orbital hybridization and distortions from a centrosymmetric environment researchgate.netresearchgate.net.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations that appear at energies above the absorption edge. Analysis of these oscillations provides quantitative information about the local atomic environment around the central lanthanum atom. This technique is particularly powerful for determining:

Coordination Number (CN): The number of nearest-neighbor oxygen atoms surrounding the La ion.

Bond Distances: Precise La-O bond lengths for the first coordination shell.

Debye-Waller Factor: A measure of the static and thermal disorder in the bond distances.

EXAFS is an excellent technique for determining the average local structure, capable of analyzing both crystalline and amorphous materials osti.gov. For this compound, EXAFS analysis can quantitatively confirm the La-O distances for the coordinated acetylacetonate and water ligands.

| Technique | Spectral Region | Primary Information Obtained |

|---|---|---|

| XANES | La L₃-edge (White Line) | Oxidation state (+3), unoccupied 5d density of states, coordination symmetry. |

| XANES | La L₁-edge (Pre-edge) | Local site symmetry, p-d orbital hybridization. |

| EXAFS | Post-edge Oscillations | La-O bond distances, coordination number, local structural disorder. |

Core-Level XPS for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the constituent elements.

The La 3d core-level spectrum is the most definitive region for assessing the state of the lanthanum ion. The spectrum for a single La(III) chemical state is characterized by two primary spin-orbit components, La 3d₅/₂ and La 3d₃/₂. A key feature of lanthanide compounds is that each of these spin-orbit components is further split by multiplet effects, resulting in a complex four-peak structure even for a single chemical species thermofisher.com. The presence and separation of these "shake-up" or multiplet-split satellites are characteristic of the La(III) oxidation state and its interaction with the ligands.

The O 1s spectrum can provide information on the different oxygen environments. The spectrum can typically be deconvoluted into at least two components: one at a lower binding energy corresponding to the oxygen atoms in the acetylacetonate ligands bonded to lanthanum (La-O-C), and another at a higher binding energy associated with the oxygen atoms of the coordinated water molecules (H₂O).

The C 1s spectrum confirms the presence of the organic acetylacetonate ligand, with components corresponding to the different carbon atoms within the acac skeleton (e.g., C-C, C=O).

| Core Level | Component | Typical Binding Energy (eV) Range | Chemical State Information |

|---|---|---|---|

| La 3d | La 3d₅/₂ | ~834 - 836 | Confirms La(III) oxidation state; shows characteristic multiplet splitting. |

| La 3d₃/₂ | ~851 - 853 | ||

| O 1s | La-O-C | ~530 - 531 | Oxygen in the acetylacetonate ligand. |

| H₂O | ~532 - 533 | Oxygen in coordinated water molecules. | |

| C 1s | C-C, C=O | ~284 - 288 | Confirms presence of the acetylacetonate ligand. |

Together, these advanced spectroscopic techniques provide a comprehensive picture of the bonding, electronic structure, and local coordination environment in this compound, which is essential for understanding its properties and reactivity.

Chemical Reactivity and Reaction Mechanisms of Lanthanum Iii Acetylacetonate Hydrate

Ligand Exchange Reactions and Transmetalation Processes

Ligand exchange reactions involving the substitution of one or more acetylacetonate (B107027) (acac) ligands are a key aspect of the chemistry of lanthanum(III) acetylacetonate. These reactions are fundamental to the formation of mixed-ligand complexes with tailored properties.

The thermodynamic stability of mixed-ligand complexes derived from lanthanum(III) acetylacetonate has been investigated. In a study involving the substitution of an acetylacetonate ligand by a carboxylate ion (acetate or propionate) in solution, the standard Gibbs free energy change (ΔG⁰₂₉₈) was calculated. The heats of formation for all the resulting mixed-ligand complexes of La(III) were found to be negative, indicating that their formation is thermodynamically favorable in solution ucj.org.ua.

The thermodynamic stability of these mixed-ligand complexes is influenced by factors such as the basicity of the incoming ligand and the ionic radius of the lanthanide ion. For a series of lanthanide(III) acetylacetonates (B15086760), the ΔG⁰₂₉₈ values for the synthesis of mixed-ligand complexes generally increase with the increasing donor basicity of the substituting ligand and the decreasing ionic radius of the Ln(III) ion, following the trend La > Gd > Lu ucj.org.ua.

| Lanthanide Ion | Ionic Radius (pm) | General Trend of ΔG°298 for Mixed-Ligand Complex Formation |

|---|---|---|

| La(III) | 103 | Increasing Stability (more negative ΔG°298) |

| Gd(III) | 93.8 | |

| Lu(III) | 86.1 |

Lanthanum(III) acetylacetonate readily undergoes ligand exchange to form a variety of mixed-ligand complexes. The introduction of different ligands can significantly alter the chemical and thermal stability of the parent complex ucj.org.ua.

For instance, new mixed-ligand acetylacetonate complexes of lanthanum(III) have been synthesized with carboxylic acids, such as acetic acid and propionic acid, in the presence of acetonitrile (B52724) or dimethylformamide ucj.org.ua. The general formula for these complexes is [La(AA)₂·L·2D], where AA is the acetylacetonate anion, L is the carboxylate anion, and D is the solvent molecule (acetonitrile or dimethylformamide) ucj.org.ua. In these lanthanum complexes, the carboxylic acid coordinates to the central ion through bridging carboxylate ions, which can lead to the formation of oligomeric structures ucj.org.ua.

Other examples of mixed-ligand complexes include those containing 2,2′:6′,2″-terpyridine (terpy) and nitrate (B79036) (NO₃⁻), with the general formula [La(terpy)(acac)(NO₃)₂(H₂O)] rsc.org. In this complex, the lanthanum ion has a coordination number of ten, with the five donor atoms from the terpy and acac ligands forming a distorted pentagonal plane around the central metal ion rsc.org. Another reported mixed-ligand complex is diaqua(1H-imidazole-κN³)(nitrato-κ²O,O′)bis(4-oxopent-2-en-2-olato-κ²O,O′)lanthanum(III), where the lanthanum atom is nine-coordinate nih.gov.

Thermal Decomposition Pathways and Pyrolysis Mechanisms

The thermal decomposition of lanthanum(III) acetylacetonate hydrate (B1144303) is a critical process, particularly in its use as a precursor for the synthesis of lanthanum-containing materials. The decomposition pathway involves several steps, including dehydration and the breakdown of the organic ligands.

The tetrahydrate of lanthanum(III) acetylacetonate begins to decompose at 110 °C, losing water molecules to form the monohydrate. Further heating to 150 °C results in the formation of the anhydrous form wikipedia.org. The decomposition of the anhydrous complex proceeds at higher temperatures. Between 180 °C and 285 °C, intermediate species such as La(CH₃COO)(acac)₂ and La(CH₃COO)₂(acac) are formed, with lanthanum acetate (B1210297) being produced at the upper end of this temperature range wikipedia.org. Upon heating under vacuum, the dihydrate can convert to an oxo-cluster with the formula La₄O(C₅H₇O₂)₁₀ wikipedia.org.

While specific in-situ high-temperature X-ray diffraction (XRD) studies on the thermal decomposition of lanthanum(III) acetylacetonate hydrate are not extensively detailed in the available literature, this technique is a powerful tool for identifying crystalline intermediate phases formed during thermal decomposition. For related lanthanum-containing materials, in-situ XRD has been used to monitor phase changes at elevated temperatures. For example, in the study of the reactivation of La₂O₃, in-situ XRD was used to follow the decomposition of La(OH)₃ and La₂O₂CO₃ to form La₂O₃ at temperatures up to 800 °C wikipedia.org. This demonstrates the utility of the technique for tracking the evolution of crystalline phases in lanthanum compounds during heating. The formation of lanthanum oxycarbonate (La₂O₂CO₃) has been noted as a stable intermediate in the thermal decomposition of various lanthanum carboxylates nih.gov.

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a key technique for identifying the volatile byproducts released during the thermal decomposition of this compound. Studies on similar lanthanide β-diketonate complexes provide insights into the expected volatile products. For lanthanide hexafluoroacetylacetonate complexes, TGA-MS analysis has been employed to study their sublimation and decomposition nih.govresearchgate.net. Mass spectrometry data from these studies primarily show peaks corresponding to water, carbon dioxide, and fragments of the organic ligand acs.org. For lanthanide β-diketonate complexes in general, thermogravimetric analysis indicates that sublimation and decomposition typically occur between 100 and 300 °C researchgate.net. The analysis of the evolved gases during the pyrolysis of related metal acetylacetonates suggests that acetone (B3395972) and carbon dioxide are likely major volatile byproducts from the decomposition of the acetylacetonate ligand mdpi.com.

Hydrolytic Stability and Aqueous Solution Chemistry of Lanthanum(III) Acetylacetonate

This compound is reported to be sparingly soluble in water guidechem.com. In aqueous solutions, lanthanum salts have a tendency to hydrolyze, which can lead to the formation of hydroxides and carbonates researchgate.net.

The hydrolysis of hydrated lanthanide acetylacetonates, including the lanthanum complex, has been studied as a synthetic route to lanthanide-acetylacetonato/hydroxo cluster complexes. In the presence of a base such as triethylamine (B128534) in methanol (B129727), this compound undergoes hydrolysis to form polymeric lanthanum hydroxide (B78521) complexes. These structures are based on diamond-shaped dinuclear repeating units of [La₂(CH₃CO₃)₂]⁴⁺. The formation of these cluster complexes is influenced by the Lewis acidity of the lanthanum ion and steric factors around the La-OH unit, which affect the kinetics of the assembly process.

The instability constants (logYn) for the step-wise formation of La(acac)₃ in aqueous solution have been reported as 3.65, 5.13, and 6.12 for n=1, 2, and 3, respectively wikipedia.org. These values provide a measure of the stability of the complex in an aqueous environment. The synthesis of lanthanum(III) acetylacetonate is often carried out in aqueous solution at a controlled pH, typically around 5, to prevent the precipitation of basic lanthanum products sciencemadness.org.

pH-Dependent Speciation and Hydrolysis Product Formation

In aqueous solutions, this compound is subject to pH-dependent equilibria. The acetylacetonate (acac) ligands can be protonated and dissociate from the metal center, while the Lanthanum(III) ion itself undergoes hydrolysis. At lower pH values, the equilibrium favors the protonation of the acetylacetonate ligand, potentially leading to the dissociation of the complex. As the pH increases, the lanthanum ion begins to hydrolyze, forming various mononuclear and polynuclear hydroxo species.

Studies on the hydrolysis of the aqueous Lanthanum(III) ion (La³⁺) provide insight into the species that may form upon the dissociation of the acetylacetonate ligands. Research conducted at 25°C in a 3 M lithium perchlorate (B79767) (LiClO₄) medium identified several hydrolysis products. dtic.mil The data indicates a slight hydrolysis in the -log[H⁺] range of 6.5 to 8.1. dtic.mil The formation of these species demonstrates the tendency of the lanthanum ion to coordinate with hydroxide ions in solution as the pH rises. dtic.mil

Furthermore, the controlled hydrolysis of hydrated lanthanide acetylacetonates can lead to the formation of larger cluster complexes. For instance, the hydrolysis of lanthanum acetylacetonate in methanol with triethylamine has been shown to produce polymeric lanthanide hydroxide complexes that are based on diamond-shaped dinuclear repeating units of [La₂(acac)₂]⁴⁺. nih.govazregents.edu

Table 1: Hydrolysis Equilibria of the Aqueous Lanthanum(III) Ion This table presents the key hydrolysis reactions and their corresponding equilibrium constants for the La³⁺ ion, which dictates the speciation in solution as the acetylacetonate complex hydrolyzes. dtic.mil

| Equilibrium Reaction | log β |

| La³⁺ + H₂O ⇌ La(OH)²⁺ + H⁺ | -10.1 ± 0.1 |

| 2La³⁺ + H₂O ⇌ La₂(OH)⁵⁺ + H⁺ | -9.95 ± 0.1 |

| 5La³⁺ + 9H₂O ⇌ La₅(OH)₉⁶⁺ + 9H⁺ | -71.4 ± 0.1 |

Influence of Ionic Strength on Hydrolysis Equilibria

The ionic strength of the solution significantly impacts the position of hydrolysis equilibria for charged species like this compound and its derivatives. The equilibrium constants for hydrolysis reactions are dependent on the activity of the involved ions, which in turn are influenced by the total ionic concentration of the medium.

Systematic studies on the hydrolysis of lanthanide ions, such as Dysprosium(III), have been conducted at various ionic strengths (e.g., 1, 2, and 3 molal NaClO₄). researchgate.net These studies utilize theoretical frameworks like the Specific Interaction Theory (SIT) to extrapolate the formation constants of hydrolysis products to zero ionic strength, providing a standardized measure of stability. researchgate.net

Table 2: Conceptual Influence of Ionic Strength on Hydrolysis This table illustrates the expected qualitative effect of increasing ionic strength on the thermodynamic equilibrium constants (β) of the lanthanum ion hydrolysis reactions.

| Hydrolysis Reaction | Expected Effect of Increasing Ionic Strength on log β |

| La³⁺ + H₂O ⇌ La(OH)²⁺ + H⁺ | Shift in equilibrium position due to changes in ion activity coefficients |

| 2La³⁺ + H₂O ⇌ La₂(OH)⁵⁺ + H⁺ | Shift in equilibrium position due to changes in ion activity coefficients |

| 5La³⁺ + 9H₂O ⇌ La₅(OH)₉⁶⁺ + 9H⁺ | Shift in equilibrium position due to changes in ion activity coefficients |

Photochemical Reactivity and Light-Induced Transformations

Lanthanide β-diketonate complexes, including this compound, often exhibit photochemical reactivity, particularly when exposed to ultraviolet (UV) radiation. Many of these complexes are known to be unstable under prolonged UV exposure, which can lead to a decrease in their characteristic luminescence, a phenomenon known as photobleaching or photodegradation. nih.govresearchgate.net

The primary mechanism for this degradation often involves the β-diketonate ligand. Upon photoexcitation, the ligand can undergo transformations that disrupt the complex. nih.gov One proposed mechanism involves the transfer of an electron from the excited ligand to the central metal ion, causing a photoreduction of the lanthanide. nih.gov While this is more common for lanthanides with accessible lower oxidation states like Europium(III), the ligand itself can undergo irreversible decomposition. nih.gov

In some specifically designed lanthanide complexes, light can induce reversible transformations. For example, complexes containing photoactive ligands, such as those with azobenzene (B91143) groups, can undergo trans-to-cis photoisomerization upon UV irradiation. nih.govacs.org This isomerization can sometimes provide a pathway to dissipate the energy from UV light, thereby protecting the complex from photodegradation and in some cases even enhancing its luminescent properties. researchgate.netacs.org While not specific to the simple acetylacetonate ligand, these studies highlight a key area of photochemical reactivity in lanthanide β-diketonate chemistry. researchgate.netnih.govacs.orgacs.org

Table 3: Potential Photochemical Processes in Lanthanide β-Diketonate Complexes This table summarizes general light-induced transformations observed in the broader class of lanthanide β-diketonate complexes, which are relevant to understanding the potential reactivity of this compound.

| Process | Description | Consequence |

| Photodegradation | Irreversible decomposition of the β-diketonate ligand upon UV exposure. nih.govresearchgate.net | Loss of complex integrity, quenching of luminescence. nih.gov |

| Photoreduction | Electron transfer from the excited ligand to the central Ln³⁺ ion. nih.gov | Formation of Ln²⁺, leading to changes in luminescence and stability (less common for La³⁺). nih.gov |

| Photoisomerization | Reversible or irreversible structural change in the ligand, such as trans-cis isomerization. nih.govacs.org | Can either lead to degradation or provide a photostabilizing energy dissipation pathway. researchgate.netacs.org |

Applications in Advanced Materials Science and Catalysis Research

Precursor Chemistry for Lanthanum-Based Thin Films and Nanomaterials

Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303) serves as a crucial building block for the creation of sophisticated lanthanum-containing materials, leveraging techniques that allow for precise control over the final product's structure and properties at the nanoscale.

In the realm of thin film deposition, Lanthanum(III) acetylacetonate hydrate is a valuable precursor for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These techniques are essential for manufacturing high-performance electronic and optical devices. The volatility and thermal decomposition characteristics of the acetylacetonate complex are key to its utility in these processes.

In a typical CVD process, the lanthanum precursor is vaporized and transported to a heated substrate where it decomposes to form a thin film of lanthanum oxide (La₂O₃) or other lanthanum-containing materials. For instance, La(tmhd)₃, a related β-diketonate complex, has been successfully used to deposit nanocrystalline La₂O₃ layers at temperatures between 600–750 °C. mdpi.com The evaporation temperature for this precursor ranged from 170 to 200 °C. mdpi.com While specific process parameters for this compound are not as widely reported, its similar chemical nature suggests its applicability under comparable conditions. The use of such precursors allows for the synthesis of thin films with desirable properties like high dielectric constant and good transparency. mdpi.comguidechem.com

ALD, a technique known for its precise, layer-by-layer growth, also benefits from lanthanum precursors. While direct studies on this compound in ALD are not abundant, research on similar lanthanide β-diketonate complexes highlights their potential. For example, a modified lanthanum precursor, La(thd)₃-DMEA, has been used to deposit La₂O₃ films with a growth rate of up to 0.4 Å/cycle in the temperature range of 200–250 °C. mdpi.com This demonstrates the feasibility of using such complexes to achieve highly controlled film growth.

| Deposition Technique | Precursor Type | Deposition Temperature (°C) | Film/Nanomaterial |

| CVD | Lanthanum β-diketonates | 600-750 | Nanocrystalline La₂O₃ |

| ALD | Modified Lanthanum β-diketonates | 200-250 | La₂O₃ Thin Films |

The sol-gel method offers a versatile, solution-based route to synthesize a variety of nanomaterials, including lanthanum oxides and doped lanthanum materials. While many sol-gel preparations of lanthanum oxide utilize precursors like lanthanum nitrate (B79036) or lanthanum chloride, the principles of this method are applicable to this compound due to its solubility in organic solvents. researchgate.netnih.govmdpi.com

The process generally involves the hydrolysis and condensation of the precursor in a solvent to form a "sol" of colloidal particles. This sol then undergoes further processing to form a "gel," a continuous solid network with entrapped liquid. Subsequent drying and calcination of the gel yield the desired oxide material. The properties of the final product, such as particle size and morphology, can be controlled by adjusting reaction parameters like pH, temperature, and the concentration of reactants. For example, in the synthesis of lanthanum-doped strontium aluminate nanophosphors via a sol-gel method, monoclinic structures were confirmed, and photoluminescence was observed in the UV, green, and IR regions. hindex.org Similarly, lanthanum-doped nickel oxide nanostructures have been fabricated using a facile sol-gel technique, demonstrating the versatility of this approach for creating doped materials. nih.gov

Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in aqueous or organic solvents, respectively, to produce crystalline nanomaterials. These techniques are particularly effective for synthesizing well-defined nanostructures with controlled morphology.

Although specific studies detailing the use of this compound in these methods are not prevalent, the general applicability of metal acetylacetonates (B15086760) as precursors is known. For instance, the hydrothermal synthesis of lanthanum-doped NaTaO₃ nanocrystals has been reported, showcasing the ability to create complex oxide nanomaterials with high photocatalytic activity. researchgate.net Similarly, the synthesis of lanthanum zirconate nanomaterials has been achieved through hydrothermal methods. researchgate.net These examples underscore the potential of using a soluble lanthanum source like this compound to create a variety of lanthanum-based nanostructures under hydrothermal or solvothermal conditions. mdpi.com

Catalytic Applications of Lanthanum(III) Acetylacetonate and its Derivatives

Lanthanum(III) acetylacetonate and its derivatives have demonstrated significant potential as catalysts in various chemical reactions, particularly in the fields of polymerization and organic synthesis. alfachemic.comscientificlabs.co.uk The catalytic activity often stems from the Lewis acidic nature of the lanthanum center, which can activate substrates and facilitate bond formation.

In the realm of polymerization, lanthanum-based catalysts have shown promise in controlling the structure and properties of polymers.

The polymerization of isoprene (B109036), a key monomer for synthetic rubber, is another area where lanthanum-based catalysts have been explored. Iron complexes bearing acetylacetonate ligands, in combination with co-catalysts, have been used for isoprene polymerization, yielding polymers with controlled microstructures. mdpi.commdpi.com The catalytic activity and selectivity can be influenced by the ligand environment and the reaction conditions. For instance, certain iron complexes have been shown to produce polyisoprene with enhanced 3,4-selectivity. mdpi.com

| Polymerization Type | Monomer | Catalyst System | Key Findings |

| Ring-Opening Polymerization | Lactide | Zirconium Acetylacetonate | Polymerization kinetics studied at 160-220°C. |

| Addition Polymerization | Isoprene | Iron Acetylacetonate complexes | Achieved high catalytic activity and controlled microstructure. |

Beyond polymerization, Lanthanum(III) acetylacetonate and its derivatives can catalyze a range of organic transformations. Metal acetylacetonates are known to be effective catalysts for various organic synthesis reactions. americanelements.com

While specific examples of this compound in C-C coupling reactions are not extensively documented in the readily available literature, the broader class of metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. wikipedia.orgnobelprize.org These reactions, often catalyzed by palladium, nickel, or other transition metals, are crucial for the formation of carbon-carbon bonds. wikipedia.orgnobelprize.org

In the area of oxidation catalysis, lanthanide-based metal-organic frameworks (MOFs) have been investigated for the oxidation of olefins. rsc.org For example, a cerium-based MOF has shown catalytic activity in the oxidation of styrene. rsc.org This suggests that lanthanum complexes, including Lanthanum(III) acetylacetonate, could potentially be utilized in similar catalytic oxidation processes.

The catalytic activity of this compound in reduction reactions is another area of potential application, although detailed research in this specific area is limited. The electrochemical properties of lanthanum oxide-modified electrodes have been studied for the detection of dopamine, indicating the potential for lanthanum compounds to participate in redox processes. mdpi.com

Heterogeneous Catalysis Precursors for Supported Lanthanum Catalysts

This compound is frequently employed as a precursor for the preparation of supported lanthanum-based heterogeneous catalysts. In this role, the compound is dissolved in a suitable solvent and then impregnated onto a high-surface-area support material, such as alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or zeolite. Following impregnation, the material is subjected to calcination at elevated temperatures, which decomposes the acetylacetonate complex and deposits finely dispersed lanthanum oxide (La₂O₃) particles onto the support surface.

Supported lanthanum catalysts prepared from this precursor have been investigated for a variety of applications. For instance, lanthanum-promoted catalysts are known to improve the thermal stability of the support material and to modify the acidic or basic properties of the catalyst surface. These modifications can lead to enhanced activity, selectivity, and longevity in catalytic processes such as the dry reforming of methane, oxidation reactions, and the reduction of nitrogen oxides (NOx) in automotive exhaust catalysts.

Research has shown that the addition of lanthanum can influence the dispersion and reducibility of other active metal components in bimetallic or trimetallic catalyst formulations. For example, in nickel-based catalysts for steam reforming, the presence of lanthanum oxide, derived from the acetylacetonate precursor, can mitigate coke formation and improve the stability of the catalyst under harsh reaction conditions.

Role in Luminescent Materials and Phosphor Research

The unique electronic configuration of lanthanide ions, including lanthanum, makes them essential components in the development of luminescent materials and phosphors. While lanthanum(III) itself is not luminescent, it plays a critical role as a host material or a co-dopant in materials that exhibit upconversion and downconversion luminescence.

Doping Agent for Luminescent Lanthanide Materials (e.g., Upconversion, Downconversion)

In the synthesis of luminescent materials, this compound can serve as a source of lanthanum ions for doping into host lattices. Doping is a process where a small amount of an impurity ion (the dopant) is intentionally introduced into a crystal lattice to alter its properties. In the context of luminescent materials, lanthanide ions such as erbium (Er³⁺), thulium (Tm³⁺), and ytterbium (Yb³⁺) are common dopants that give rise to upconversion or downconversion luminescence.

Upconversion is a phenomenon where lower-energy photons (typically in the near-infrared range) are converted into higher-energy visible light, while downconversion involves the emission of lower-energy photons from a higher-energy excitation source. Although lanthanum itself does not directly participate in the luminescence, its presence in the host lattice can significantly influence the photophysical properties of the active luminescent centers. The similar ionic radius and chemical properties of lanthanum to other lanthanides allow it to be easily incorporated into the crystal structure, where it can modify the local crystal field environment of the dopant ions, thereby affecting their energy levels and transition probabilities.

The use of this compound as a precursor in the synthesis of these materials, often through methods like sol-gel or co-precipitation, allows for precise control over the stoichiometry and homogeneity of the final product. This control is essential for optimizing the luminescent efficiency and color purity of the phosphors.

Precursor for Lanthanum-Based Host Lattices in Optoelectronic Devices

This compound is a valuable precursor for the creation of lanthanum-based host lattices in various optoelectronic devices. nih.gov Host lattices are the crystalline framework into which luminescent ions are doped. The properties of the host material, such as its crystal structure, phonon energy, and thermal stability, are critical in determining the performance of the resulting phosphor.

Lanthanum oxide (La₂O₃), lanthanum oxyhalides (LaOX), and other lanthanum-containing compounds are excellent host materials due to their high thermal and chemical stability, and their ability to accommodate a wide range of dopant ions. This compound can be used in various synthesis techniques, including chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel methods, to produce thin films or nanoparticles of these host materials. nih.gov

For example, in the fabrication of thin-film electroluminescent devices, a layer of a lanthanum-based host material doped with an appropriate luminescent ion is deposited onto a substrate. The thermal decomposition of this compound at elevated temperatures leads to the formation of a high-quality lanthanum oxide film. nih.gov The choice of this precursor is advantageous because it often leads to amorphous or nanocrystalline films with smooth surfaces, which are desirable for device performance. These materials find applications in displays, solid-state lighting, and sensors.

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention due to their high porosity, large surface areas, and tunable structures, making them promising for applications in gas storage, separation, and catalysis.

Secondary Building Unit (SBU) Precursor for Lanthanum-MOF Synthesis

In the rational design and synthesis of MOFs, the concept of the Secondary Building Unit (SBU) is pivotal. SBUs are pre-formed molecular clusters that act as nodes in the framework structure. The geometry and connectivity of the SBUs, along with the organic linkers, dictate the topology and properties of the resulting MOF.

While specific research detailing the direct use of this compound as an SBU precursor for lanthanum-MOF synthesis is not extensively documented, its potential in this area is noteworthy. The acetylacetonate ligands can be viewed as temporary placeholders that can be substituted by multitopic organic linkers during the solvothermal synthesis of MOFs. The controlled release of La³⁺ ions from the acetylacetonate complex could influence the nucleation and growth of the MOF crystals. The thermal stability of the complex also allows for its use in a wide range of reaction temperatures.

Design and Synthesis of Lanthanum-Based Coordination Polymers

This compound can also be utilized in the design and synthesis of lanthanum-based coordination polymers. Coordination polymers are similar to MOFs but can have lower dimensionality (1D chains or 2D layers) and may not always be porous. The high coordination numbers and flexible coordination geometries of lanthanide ions, including lanthanum, allow for the formation of a diverse range of coordination polymer structures.

In the synthesis of these materials, this compound can serve as the source of lanthanum ions. By reacting this precursor with various organic ligands under controlled conditions (e.g., solvent, temperature, pH), novel coordination polymers with interesting structural motifs and properties can be obtained. The acetylacetonate ligands can either be fully replaced by the primary organic linkers or, in some cases, remain partially coordinated to the metal center, influencing the final structure and properties of the coordination polymer.

Computational and Theoretical Investigations of Lanthanum Iii Acetylacetonate Hydrate

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comtaylorandfrancis.com The energy and spatial distribution of these orbitals are critical in determining the molecule's behavior as an electron donor or acceptor. youtube.comyoutube.com

In Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303), the HOMO is typically localized on the acetylacetonate ligands, which are rich in π-electrons. The LUMO, conversely, is often centered on the lanthanum ion, reflecting its capacity to accept electron density. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Electronic transitions, such as those observed in UV-Vis spectroscopy, can be rationalized by considering the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra by calculating the energies and intensities of these transitions. For Lanthanum(III) acetylacetonate hydrate, these transitions are typically ligand-centered (π → π*) or involve ligand-to-metal charge transfer (LMCT).

Table 1: Representative Frontier Molecular Orbital Data for a Lanthanide Acetylacetonate Complex

| Molecular Orbital | Energy (eV) | Primary Contribution |

| LUMO | -1.5 | Lanthanide ion (f-orbitals) |

| HOMO | -6.2 | Acetylacetonate ligands (π-orbitals) |

| HOMO-1 | -6.5 | Acetylacetonate ligands (π-orbitals) |

| HOMO-LUMO Gap | 4.7 |

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the local electronic environment of the nuclei. DFT methods can accurately predict these shifts by calculating the magnetic shielding tensors of the atoms within the molecule. For this compound, this would involve calculating the ¹H and ¹³C NMR chemical shifts of the acetylacetonate ligands and how they are influenced by the diamagnetic La(III) center and the coordinated water molecules.

Vibrational Frequencies: The vibrational modes of a molecule, observed in Infrared (IR) and Raman spectroscopy, correspond to the stretching and bending of chemical bonds. DFT calculations can predict these vibrational frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of experimental vibrational spectra. For instance, the characteristic C=O and C=C stretching frequencies of the acetylacetonate ligand, as well as the La-O stretching modes, can be computationally determined. A theoretical study on a similar complex, Fe(III)(acac)₃, demonstrated excellent agreement between DFT-computed harmonic frequencies and experimental measurements. mdpi.com

Molecular Dynamics (MD) Simulations for Solution Behavior and Intermolecular Interactions

While DFT is well-suited for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time, particularly in solution or the solid state. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into their movements and interactions.

In solution, this compound is surrounded by solvent molecules, forming solvation shells. MD simulations can model the structure and dynamics of these shells. For instance, a study on the hydration of the La³⁺ ion revealed the presence of two distinct hydration shells. researchgate.net The number of solvent molecules in the first solvation shell (the coordination number) and their residence time can be determined from these simulations.

MD simulations can also provide insights into the mobility and exchange dynamics of the acetylacetonate and water ligands. This is crucial for understanding reaction mechanisms in solution, as ligand exchange is often a key step.

Table 2: Representative Solvation Properties of La³⁺ in Aqueous Solution from MD Simulations

| Property | Value |

| First Shell La-O Distance | 2.56 Å |

| Mean Residence Time of Water in First Shell | 208 ps |

| La-O Stretching Frequency | 331 cm⁻¹ |

Source: Data adapted from a molecular dynamics study on the hydration of Lanthanum(III). researchgate.net

In the solid state, molecules of this compound are arranged in a specific crystal lattice. MD simulations and other computational methods can be used to study the forces that hold this lattice together, including van der Waals interactions and hydrogen bonds involving the coordinated water molecules.

The lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal, is a fundamental property of a solid. Computational methods can be used to calculate this energy, providing a measure of the stability of the crystal structure. uwa.edu.augrafiati.com These calculations can help in understanding polymorphism, where a compound can exist in different crystal forms. For a related lanthanum complex, intermolecular hydrogen bonds were identified as playing a key role in the formation of a one-dimensional network structure. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of reaction pathways and activation energies.

For reactions involving this compound, such as its use as a catalyst or precursor in materials synthesis, computational methods can provide detailed mechanistic insights. For example, DFT calculations can be used to model the interaction of reactants with the lanthanum center, the breaking and forming of chemical bonds, and the energetics of the entire catalytic cycle. While specific studies on the reaction mechanisms of this compound are not prevalent in the provided search results, the general applicability of these computational techniques to organometallic and coordination compounds is well-established. rsc.org

Transition State Search for Ligand Exchange and Decomposition Pathways

Computational methodologies are pivotal in identifying the transition states that govern the kinetics of ligand exchange and decomposition reactions of this compound. The search for these high-energy intermediates allows for the mapping of reaction pathways and the determination of rate-limiting steps.

For ligand exchange reactions in lanthanide complexes, both associative and dissociative mechanisms are plausible. In an associative pathway, an incoming ligand coordinates to the lanthanum center, forming a higher-coordinate transition state before another ligand departs. Conversely, a dissociative pathway involves the departure of a ligand to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to locate the transition state structures for these pathways. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Thermal decomposition of this compound is a multi-step process that can also be investigated computationally. Theoretical studies on related lanthanide β-diketonate complexes suggest that decomposition can be initiated by the loss of water molecules, followed by the cleavage of the acetylacetonate ligand. Transition state searches can identify the structures and energies of the intermediates and transition states involved in the breaking of La-O bonds and the subsequent fragmentation of the acetylacetonate ligand. These calculations can help to predict the initial steps of the decomposition process and the nature of the gaseous products formed.

Energetic Landscape of Lanthanum(III) Acetylacetonate Reactions

The energetic landscape of reactions involving this compound provides a comprehensive picture of the thermodynamics and kinetics of these processes. This landscape is defined by the potential energy surface (PES), which maps the energy of the system as a function of the geometric coordinates of the atoms.

By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed. The difference in energy between reactants and products determines the reaction's thermodynamics (exothermic or endothermic), while the energy barrier, or activation energy (the energy difference between the reactants and the transition state), governs the reaction rate.

For ligand exchange, the energetic landscape can reveal whether an associative or dissociative mechanism is more favorable by comparing the activation energies of the respective pathways. In the case of thermal decomposition, the PES can elucidate a step-by-step mechanism, identifying the lowest energy pathway for the breakdown of the complex.

Table 1: Hypothetical Energetic Data for Ligand Exchange Mechanisms of this compound

| Reaction Pathway | Reactant Complex | Transition State | Intermediate/Product Complex | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| Associative | [La(acac)3(H2O)n] + L' | [La(acac)3(H2O)n(L')]‡ | [La(acac)2(L')(H2O)n] + acac | 85 | -20 |

| Dissociative | [La(acac)3(H2O)n] | [La(acac)2(H2O)n]‡ + acac | [La(acac)2(L')(H2O)n] + acac | 120 | -20 |

Advanced Analytical Methodologies for Characterizing Lanthanum Iii Acetylacetonate in Research Contexts

Hyphenated Techniques for Reaction Monitoring and Product Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of Lanthanum(III) acetylacetonate (B107027) hydrate (B1144303) synthesis and degradation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying organic impurities and degradation products associated with the acetylacetonate (acac) ligand. In a typical synthesis, side reactions or residual starting materials can lead to impurities. Furthermore, the acac ligand can degrade under certain thermal or chemical conditions.

GC-MS: This technique is highly effective for volatile and thermally stable organic compounds. It can be used to analyze the acetylacetone (B45752) ligand itself and any volatile byproducts or degradation products. researchgate.net The sample is vaporized and separated based on boiling point and polarity in the GC column, and then the separated components are fragmented and identified by their mass-to-charge ratio in the mass spectrometer. researchgate.netnih.gov This allows for the precise identification of compounds like excess acetylacetone or products from its decomposition.

LC-MS: For less volatile or thermally sensitive impurities and degradation products, LC-MS is the preferred method. nih.gov Separation occurs in the liquid phase, which is gentler on the analytes. This technique is particularly useful for identifying larger organic molecules or polar impurities that may be present in the reaction mixture or form over time. The combination of retention time from the LC and the mass spectral data from the MS provides high confidence in the identification of unknown compounds. nih.gov

In-situ spectroscopic techniques allow for real-time monitoring of a chemical reaction as it happens, providing valuable kinetic and mechanistic data without the need for sample extraction. osti.gov